molecular formula C26H16Cl4N2O2 B11991569 2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol CAS No. 303060-63-1

2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

Cat. No.: B11991569
CAS No.: 303060-63-1
M. Wt: 530.2 g/mol
InChI Key: NICQFJFTWROAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with the molecular formula C26H16Cl4N2O2 This compound is notable for its intricate structure, which includes multiple aromatic rings and chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazin structure, followed by the introduction of the naphthyl and pyrazolo groups. Chlorination is then performed to achieve the final compound. Key reagents include chlorinating agents such as thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols. Substitution reactions result in derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the application. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways. For instance, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

When compared to similar compounds, 2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol stands out due to its unique combination of aromatic rings and chlorine substitutions. Similar compounds include:

    2,4-Dichlorophenol: A simpler structure with fewer aromatic rings and chlorine atoms.

    2,4,6-Trichlorophenol: Contains an additional chlorine atom but lacks the complex naphthyl and pyrazolo groups.

    2-Naphthol: Shares the naphthyl group but lacks the chlorinated benzoxazin structure.

Properties

CAS No.

303060-63-1

Molecular Formula

C26H16Cl4N2O2

Molecular Weight

530.2 g/mol

IUPAC Name

2,4-dichloro-6-(7,9-dichloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C26H16Cl4N2O2/c27-16-8-18-23-12-22(15-6-5-13-3-1-2-4-14(13)7-15)31-32(23)26(34-25(18)21(30)11-16)19-9-17(28)10-20(29)24(19)33/h1-11,23,26,33H,12H2

InChI Key

NICQFJFTWROAPK-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C(=CC(=C6)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.